molecular formula C22H16BrN3O4S B13373325 1-allyl-3-(3-{[(4-bromophenyl)sulfonyl]amidyl}-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-1H-imidazol-3-ium

1-allyl-3-(3-{[(4-bromophenyl)sulfonyl]amidyl}-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-1H-imidazol-3-ium

Cat. No.: B13373325
M. Wt: 498.4 g/mol
InChI Key: IUTPXPRAWXLFQW-UHFFFAOYSA-N
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Description

1-allyl-3-(3-{[(4-bromophenyl)sulfonyl]amidyl}-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-1H-imidazol-3-ium is a complex organic compound with a unique structure that includes an imidazole ring, a naphthalene ring, and a bromophenyl group

Preparation Methods

The synthesis of 1-allyl-3-(3-{[(4-bromophenyl)sulfonyl]amidyl}-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-1H-imidazol-3-ium typically involves multiple steps. The process begins with the preparation of the imidazole ring, followed by the introduction of the naphthalene and bromophenyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions and optimizing conditions to improve efficiency and reduce costs .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups. Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and strong acids or bases for substitution reactions. .

Scientific Research Applications

1-allyl-3-(3-{[(4-bromophenyl)sulfonyl]amidyl}-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-1H-imidazol-3-ium has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1-allyl-3-(3-{[(4-bromophenyl)sulfonyl]amidyl}-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-1H-imidazol-3-ium exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Compared to other similar compounds, 1-allyl-3-(3-{[(4-bromophenyl)sulfonyl]amidyl}-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-1H-imidazol-3-ium stands out due to its unique combination of functional groups and structural features. Similar compounds include other imidazole derivatives and naphthalene-based molecules, which may have different reactivity and applications.

Properties

Molecular Formula

C22H16BrN3O4S

Molecular Weight

498.4 g/mol

IUPAC Name

(3Z)-3-(4-bromophenyl)sulfonylimino-4-oxo-2-(3-prop-2-enylimidazol-3-ium-1-yl)naphthalen-1-olate

InChI

InChI=1S/C22H16BrN3O4S/c1-2-11-25-12-13-26(14-25)20-19(21(27)17-5-3-4-6-18(17)22(20)28)24-31(29,30)16-9-7-15(23)8-10-16/h2-10,12-14H,1,11H2

InChI Key

IUTPXPRAWXLFQW-UHFFFAOYSA-N

Isomeric SMILES

C=CC[N+]1=CN(C=C1)C\2=C(C3=CC=CC=C3C(=O)/C2=N\S(=O)(=O)C4=CC=C(C=C4)Br)[O-]

Canonical SMILES

C=CC[N+]1=CN(C=C1)C2=C(C3=CC=CC=C3C(=O)C2=NS(=O)(=O)C4=CC=C(C=C4)Br)[O-]

Origin of Product

United States

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